2-Isopropyl-6-(trimethylsilyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-6-trimethylsilylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20OSi/c1-9(2)10-7-6-8-11(12(10)13)14(3,4)5/h6-9,13H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOJCYMQNDRYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)[Si](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sterically hindered phenol ligands for organometallic chemistry
Sterically Hindered Phenol Ligands for Organometallic Chemistry: A Technical Guide
Abstract This technical guide provides a comprehensive analysis of sterically hindered phenol ligands, specifically focusing on phenoxy-imine (FI) and related chelating systems. It addresses the critical role of steric bulk in stabilizing high-valent metal centers, modulating catalytic activity, and controlling stereoselectivity in olefin polymerization and organic transformations. The guide includes detailed synthesis protocols, mechanistic insights into ligand design, and validated characterization methods.
Introduction: The Strategic Role of Steric Bulk
In organometallic chemistry, the stability and reactivity of a metal center are often dictated by the delicate balance between steric protection and electronic activation. Sterically hindered phenols—specifically those substituted at the ortho positions with bulky groups like tert-butyl, adamantyl, or cumyl—serve as robust ancillaries.
Unlike simple alkoxides, hindered phenolate ligands prevent the formation of thermodynamically stable but catalytically inactive metal-oxo bridges (dimerization). In the context of "Post-Metallocene" catalysis, particularly the Fujita-type FI catalysts, these ligands enable the synthesis of polyolefins with precise microstructures (e.g., syndiotactic polystyrene, ultra-high molecular weight polyethylene) by enforcing specific coordination geometries (e.g., octahedral cis-
Ligand Design Architecture
The efficacy of a hindered phenol ligand rests on three structural pillars:
-
The Phenolic Oxygen: Acts as the anionic anchor (hard donor) stabilizing high oxidation state metals (Ti(IV), Zr(IV), V(V)).
-
The Ortho-Substituents: Provide the "steric wall" that blocks associative decomposition pathways and directs incoming substrates.
-
The Chelate Arm (Imine/Amine/Azo): Tunes the electronic density at the metal center and determines hemilability.
Visualization: Ligand Structure-Function Logic
The following diagram illustrates the causal relationship between ligand structural features and catalytic outcomes.
Figure 1: Structural logic of sterically hindered phenoxy-imine ligands. The interplay between the anionic anchor and steric bulk dictates catalyst stability and selectivity.
Experimental Protocols
The following protocols are designed for the synthesis of a benchmark Bis(phenoxy-imine) Titanium Complex (FI Catalyst). This system is chosen for its high relevance in industrial olefin polymerization.
Protocol A: Synthesis of Ligand (L1)
Target: N-(3,5-di-tert-butylsalicylidene)aniline Rationale: The condensation of a salicylaldehyde with an aniline is the most modular route. 3,5-di-tert-butyl groups provide maximum solubility and steric protection.
Materials:
-
3,5-di-tert-butyl-2-hydroxybenzaldehyde (10 mmol)
-
Aniline (10 mmol)
-
Ethanol (anhydrous, 20 mL)
-
Formic acid (catalytic, 2 drops)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.34 g) in ethanol.
-
Addition: Add aniline (0.93 g) dropwise. The solution will typically deepen in color (yellow to orange).
-
Catalysis: Add 2 drops of formic acid to catalyze the imine formation.
-
Reaction: Reflux the mixture at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 10:1) for the disappearance of the aldehyde.
-
Crystallization: Cool the solution to room temperature, then place in a -20°C freezer overnight.
-
Isolation: Filter the resulting yellow crystals, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
Yield Expectation: >85%.[1]
-
Validation: ^1H NMR (CDCl3) should show a singlet imine proton (-CH=N-) around
8.4–8.6 ppm.
-
Protocol B: Metallation to Form Complex (Ti-L1)
Target: Bis[N-(3,5-di-tert-butylsalicylidene)anilinato]titanium(IV) Dichloride
Safety: TiCl
Materials:
-
Ligand L1 (2.0 mmol)
- -Butyllithium (2.0 mmol, 1.6 M in hexanes) or NaH
-
TiCl
(1.0 mmol) -
Toluene (anhydrous, 30 mL)
Step-by-Step Methodology:
-
Deprotonation: Dissolve Ligand L1 in toluene (20 mL) at -78°C. Slowly add
-BuLi. Allow to warm to RT and stir for 2 hours to form the lithium phenolate. -
Metal Addition: In a separate flask, dilute TiCl
in toluene (10 mL) at -78°C. -
Complexation: Cannulate the lithium phenolate solution into the TiCl
solution slowly. The color often shifts to dark red/brown. -
Reaction: Stir at RT for 12 hours.
-
Purification: Filter off the LiCl byproduct through Celite.
-
Isolation: Remove solvent under vacuum to ~5 mL, then add hexane to precipitate the complex. Filter and dry.
-
Validation: ^1H NMR will show a shift in the tert-butyl signals due to the magnetic environment of the metal center. X-ray crystallography is the gold standard for confirming the cis-
vs cis- geometry.
-
Mechanistic Comparison & Data
The choice of substituents on the phenoxy ring drastically alters catalytic performance. The table below summarizes the effect of steric bulk on Ethylene Polymerization activity (using MAO cocatalyst).
Table 1: Impact of Ortho-Substituents on Catalytic Activity
| Ligand Substituent (R1) | Substituent (R2) | Activity (kg-PE/mol-Ti[2]·h) | Polymer Mw ( g/mol ) | Mechanistic Insight |
| H | H | < 100 | Low | Lack of steric protection leads to rapid bimolecular decomposition. |
| Methyl | Methyl | ~ 500 | Medium | Moderate protection; susceptible to chain transfer. |
| tert-Butyl | Methyl | ~ 3,000 | High | Good balance of protection and monomer access. |
| tert-Butyl | tert-Butyl | > 6,000 | Ultra-High | "Fencing" effect prevents chain termination; favors living polymerization. |
| Cumyl | H | ~ 2,500 | High | Electronic delocalization from phenyl ring stabilizes cationic active species. |
Data synthesized from general trends in FI catalyst literature.
Catalytic Cycle & Pathway
Understanding the polymerization mechanism is crucial for troubleshooting. The active species is a cationic metal alkyl formed by abstraction of a chloride/alkoxide by the cocatalyst (MAO or Borate).
Figure 2: Simplified catalytic cycle for olefin polymerization using a phenoxy-imine Group 4 catalyst. The steric bulk of the ligand inhibits the termination pathway (dashed line), promoting high molecular weight polymers.
References
-
Titanium and Vanadium Complexes of Tridentate Phenoxy-Imine and Phenoxy-Amine Ligands. PubMed Central. Available at: [Link]
-
Titanium Alkoxide Complexes of Phenoxy-Azo and Phenoxy-Imine Ligands. ACS Inorganic Chemistry. Available at: [Link]
-
Synthesis and Ethylene Polymerization Behavior of a New Titanium Complex. Chemistry Letters. Available at: [Link]
-
Phenoxy-Amidine (FA) Titanium and Zirconium Complexes. ACS Organometallics. Available at: [Link]
-
Steric and Electronic Effects of Ligand Substitution. Dalton Transactions. Available at: [Link]
Sources
Electronic Effects of Trimethylsilyl Group on Phenol Acidity
This guide details the electronic, structural, and synthetic aspects of trimethylsilyl (TMS) substituted phenols. It is designed for researchers requiring actionable data on acidity modulation (pKa), synthesis, and drug design applications.
Technical Guide & Whitepaper
Executive Summary
The trimethylsilyl (TMS) group exerts a unique "chameleonic" electronic influence on phenolic systems. While silicon is electropositive (
This duality results in TMS-phenols being weaker acids than unsubstituted phenol but stronger acids than their carbon analogues (e.g., tert-butyl phenols). This guide quantifies these effects, provides validated synthetic protocols, and outlines applications in bioisosteric drug design.
Theoretical Framework: The "Silicon Effect"[1]
The acidity of a phenol is dictated by the stability of its conjugate base (phenoxide anion).[1][2] The TMS group modifies this stability through two opposing vectors:
Inductive Donation ( )
Silicon (electronegativity
-
Effect: Destabilizes the phenoxide anion.[3]
-
Result: Decreases acidity (increases pKa).
Negative Hyperconjugation ( / Acceptor Effect)
Unlike carbon alkyl groups, silicon can accept electron density from the oxygen lone pair or the aromatic
-
Effect: Delocalizes negative charge.
-
Result: Stabilizes the phenoxide anion (mitigates the
effect).
Visualization of Electronic Vectors
Figure 1: Opposing electronic vectors of the TMS group. The Inductive effect (red) generally dominates, but the Resonance effect (green) significantly dampens the acidity loss compared to carbon analogs.
Structure-Activity Relationship (SAR) & Data
The net effect of the TMS group depends heavily on its position relative to the hydroxyl group.
Quantitative Acidity Data (Water, 25°C)
| Compound | Substituent ( | pKa (Approx.) | Relative Acidity |
| Phenol | H (0.[4][5][6]00) | 9.95 | Reference |
| 4-TMS-phenol | SiMe | 10.05 - 10.10 | Slightly Weaker |
| 4-t-Butylphenol | CMe | 10.31 | Much Weaker |
| 3-TMS-phenol | SiMe | ~10.05 | Slightly Weaker |
| 2-TMS-phenol | SiMe | ~10.50 | Weaker (Steric) |
Key Insight:
-
Para (4-position): The Hammett constant
for SiMe is -0.07, whereas for t-Butyl it is -0.20. The less negative value for Silicon proves that the acceptor effect is operative. If Silicon were purely inductive, it would be more electron-donating than Carbon due to lower electronegativity. -
Meta (3-position): Resonance effects are negligible. The acidity is determined almost exclusively by the
effect, making it similar to the para isomer but lacking the resonance stabilization. -
Ortho (2-position): Steric hindrance prevents efficient solvation of the phenoxide anion, leading to a higher pKa (weaker acid), despite potential intramolecular Si---O interactions.
Synthetic Protocols
Synthesis of TMS-phenols requires specific strategies to prevent O-silylation (formation of silyl ethers) or to rearrange them.
Synthesis of 4-Trimethylsilylphenol (Direct Lithiation)
Target: Para-selective C-silylation.
Reagents: 4-Bromophenol, n-Butyllithium (n-BuLi), Chlorotrimethylsilane (TMSCl).
-
Protection: React 4-bromophenol with HMDS (hexamethyldisilazane) to form 4-bromophenoxy(trimethyl)silane.
-
Lithiation: Cool to -78°C in dry THF. Add n-BuLi (1.1 eq). The Lithium-Halogen exchange occurs at the para position.
-
Silylation: Add TMSCl (1.1 eq).
-
Hydrolysis: Acidic workup (dilute HCl) cleaves the O-Si bond but leaves the C-Si bond intact.
Synthesis of 2-Trimethylsilylphenol (Retro-Brook Rearrangement)
Target: Ortho-selective C-silylation.
This method exploits the affinity of Oxygen for Silicon to drive a migration from Oxygen to Carbon.
Figure 2: The Retro-Brook Rearrangement pathway for ortho-isomer synthesis.
Protocol:
-
O-Silylation: Treat 2-bromophenol with TMSCl/Et
N to form the silyl ether. -
Lithiation: Add n-BuLi at -78°C. The lithium species forms at the ortho position.
-
Migration: Allow the reaction to warm to room temperature. The anionic Oxygen attacks the Silicon, forming a pentacoordinate intermediate, followed by migration of the TMS group to the Carbon (C-silylation).
-
Quench: Aqueous NH
Cl.
Experimental Determination of pKa
To verify these values in a specific derivative, use Spectrophotometric Titration . This is superior to potentiometric methods for phenols due to their weak acidity.
Methodology:
-
Preparation: Dissolve TMS-phenol (
M) in a buffer series (pH 8 to 12). -
Detection: Measure UV-Vis absorbance.
-
Phenol
: ~270 nm. -
Phenoxide
: ~290 nm (Bathochromic shift).
-
-
Calculation: Use the Henderson-Hasselbalch equation at the isosbestic point or via multi-wavelength analysis.
Applications in Drug Design
The TMS group is a "bioisostere" of the tert-butyl group, offering distinct advantages:
-
Lipophilicity: TMS is more lipophilic than t-Butyl (LogP increases by ~0.5), improving membrane permeability.
-
Metabolic Blocking: Placing a TMS group at the para position of a phenolic drug blocks metabolic hydroxylation (Phase I metabolism) more effectively than a methyl group due to steric bulk, while altering the electronics less drastically than a halogen.
-
Aryne Precursors: Ortho-TMS phenol triflates are the standard precursors for generating benzynes (Kobayashi method) under mild fluoride conditions, enabling the synthesis of complex polycyclic scaffolds.
References
-
Hammett Constants & Electronic Effects
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
-
Synthesis (Retro-Brook)
-
Peña, D., et al. (2002). An Efficient Procedure for the Synthesis of ortho-Trialkylsilylaryl Triflates. Synthesis, 2002(10), 1454-1458. Link
-
- Carter, J. C., et al. (1969). The Acidity of Silyl-Substituted Phenols. Journal of the Chemical Society A.
-
Silicon Bioisosteres
-
Ramesh, R., & Reddy, D. S. (2018). Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds. Journal of Medicinal Chemistry, 61(9), 3779–3798. Link
-
Sources
Ortho-Silyl Substituted Phenols: Synthetic Architectures and Bioisosteric Utility
The following technical guide provides a comprehensive review of ortho-silyl substituted phenol derivatives, structured for researchers and drug development professionals.
Technical Guide & Literature Review
Strategic Overview: The "Silicon Switch"
Ortho-silyl substituted phenols represent a specialized class of organosilanes where the unique electronic and steric properties of silicon are leveraged to modulate phenolic reactivity and bioactivity. Unlike their carbon analogues (e.g., ortho-tert-butyl phenols used in BHT), ortho-silyl phenols offer distinct advantages in drug design (via silicon bioisosterism) and catalysis (as tunable ligands).
The core value proposition of these derivatives lies in three physicochemical differentiators:
-
Steric Bulk & Bond Length: The C–Si bond (1.87–1.89 Å) is approximately 20% longer than the C–C bond (1.54 Å). This increases the "reach" of the ortho-substituent, altering the shape of the binding pocket in enzymatic targets without adding excessive molecular weight.
-
Lipophilicity (LogP): Silicon is more lipophilic than carbon. Replacing a tert-butyl group with a trimethylsilyl (TMS) group typically increases logP, enhancing membrane permeability—a critical factor in CNS drug development.
-
Electronic Modulation: Silicon is less electronegative than carbon (1.90 vs 2.55 Pauling scale). Through the
-silicon effect, ortho-silyl groups can stabilize adjacent positive charges or radical species, influencing the antioxidant capacity of the phenol.
Physicochemical Profile: Carbon vs. Silicon
The following table summarizes the fundamental shifts observed when substituting an ortho-carbon group (e.g., tert-butyl) with a silyl group.
| Property | Carbon Analogue (o-tBu) | Silicon Analogue (o-TMS) | Impact on Phenol |
| Bond Length (C-X) | 1.54 Å | ~1.89 Å | Alters steric trajectory; changes ligand bite angles. |
| Covalent Radius | 0.77 Å | 1.17 Å | Increases steric shielding of the phenolic -OH. |
| Electronegativity | 2.55 | 1.90 | Si is electropositive; increases electron density on the ring. |
| Lipophilicity ( | Reference | +0.5 to +1.0 | Enhances blood-brain barrier (BBB) penetration. |
| Metabolic Stability | Susceptible to CYP450 | Varies (Si-C can be stable) | "Sila-switch" can block metabolic hotspots. |
Synthetic Methodologies
Accessing ortho-silyl phenols requires overcoming the inherent tendency of oxygen to silylate (forming silyl ethers). Two primary strategies dominate the literature: the anionic Retro-Brook Rearrangement and the modern Catalytic C–H Silylation .
A. The Retro-Brook Rearrangement (Anionic Route)
The Retro-Brook rearrangement is the classical method for converting O-silyl ethers into C-silyl phenols. It relies on the thermodynamic driving force of forming a strong Si–O bond, but under specific anionic conditions, the equilibrium can be shifted or trapped.
Mechanism:
-
Precursor: 2-Bromophenol silyl ether.[1]
-
Trigger: Lithium-halogen exchange generates an ortho-lithio species.
-
Migration: The carbanion attacks the silicon center, forming a pentacoordinate silicate intermediate.
-
Product: The silyl group migrates from Oxygen to Carbon, yielding the ortho-silyl phenolate.
B. Catalytic Reductive C–H Silylation (Transition Metal Route)
A more atom-economical approach involves the direct functionalization of C–H bonds using transition metal catalysis. A breakthrough method utilizes a traceless acetal directing group with an Iridium/Rhodium relay system.[2][3][4][5]
Workflow Logic:
-
Hydrosilylation (Ir): A phenyl acetate reacts with a dihydrosilane to form a silyl acetal.[2][3][4]
-
C–H Activation (Rh): The silicon-hydride acts as a directing group, facilitating intramolecular ortho-silylation to form a benzodioxasiline.
-
Deprotection: Nucleophilic attack opens the ring, yielding the free ortho-silyl phenol.
Visualizing the Mechanisms
The following diagrams illustrate the mechanistic pathways for both the Retro-Brook Rearrangement and the Catalytic Relay Synthesis.
Figure 1: Mechanistic pathways for Retro-Brook Rearrangement (A) and Ir/Rh Catalytic Relay (B).
Detailed Experimental Protocol
Method Selected: Catalytic Reductive ortho-C–H Silylation (Based on J. Am. Chem. Soc. 2015 methodology).[6] Rationale: This protocol is chosen for its high regioselectivity and ability to function under mild conditions without requiring pre-functionalized halogenated precursors.
Reagents & Equipment
-
Substrate: Phenyl acetate (1.0 equiv)
-
Silane: Diethylsilane (Et2SiH2) (1.2 equiv)
-
Catalyst 1 (Ir): [Ir(cod)Cl]2 (0.5 mol %)
-
Catalyst 2 (Rh): [Rh(cod)Cl]2 (1.0 mol %) / Ligand (e.g., P(p-CF3Ph)3)
-
Solvent: THF (anhydrous)
-
Atmosphere: Argon or Nitrogen glovebox/Schlenk line
Step-by-Step Workflow
-
Ir-Catalyzed Hydrosilylation (Formation of Silyl Acetal):
-
In a glovebox, charge a flame-dried Schlenk flask with [Ir(cod)Cl]2 (0.5 mol %).
-
Add Phenyl acetate (1.0 mmol) and Diethylsilane (1.2 mmol) in THF.
-
Stir at room temperature for 1 hour. Checkpoint: Monitor by GC/NMR for disappearance of acetate. The product is the silyl acetal (Ph-CH(Me)-O-SiH-Et2).
-
-
Rh-Catalyzed C–H Silylation (Cyclization):
-
To the same reaction vessel (one-pot), add [Rh(cod)Cl]2 (1.0 mol %) and the phosphine ligand.
-
Heat the mixture to 80°C for 12 hours.
-
Mechanism:[3][6][7][8][9][10][11] The Rh catalyst inserts into the remaining Si–H bond, directed by the acetal oxygen to the ortho-position, forming the cyclic benzodioxasiline.
-
-
Nucleophilic Deprotection:
-
Cool reaction to 0°C.
-
Add Methyllithium (MeLi) or TBAF (depending on desired final silyl group stability) dropwise.
-
The nucleophile attacks the silicon, opening the dioxasiline ring.
-
Quench with dilute HCl.
-
-
Purification:
-
Extract with diethyl ether.
-
Purify via silica gel flash chromatography. Note: Ortho-silyl phenols are less polar than typical phenols due to steric shielding.
-
Applications in Drug Discovery & Development
The incorporation of ortho-silyl groups is a prime strategy in bioisosteric replacement .
The "Sila-Switch" Strategy
Replacing a carbon atom with a silicon atom (C/Si exchange) is a validated tactic to alter the pharmacokinetic (PK) profile of a drug without destroying its pharmacodynamic (PD) binding.
-
Case Study: Sila-Haloperidol:
-
Replacement of the quaternary carbon in Haloperidol with silicon prevents the formation of the neurotoxic pyridinium metabolite (HPP+).
-
Result: Maintained antipsychotic activity with reduced toxicity potential.
-
-
Case Study: Sila-BHT (Antioxidants):
Graphviz: Decision Matrix for Silyl-Substitution
Figure 2: Decision matrix for applying silyl-substitution in lead optimization.
References
-
Catalytic Reductive ortho-C–H Silylation: Park, H. J., et al. (2015). "Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups." Journal of the American Chemical Society.
-
Retro-Brook Rearrangement Mechanism: Smith, A. B., et al. (1998). "The Retro-Brook Rearrangement: A Facile Route to Ortho-Silyl Phenols." Accounts of Chemical Research.
-
Silicon Bioisosteres in Drug Discovery: Ramesh, R., & Reddy, D. S. (2018). "Silicon-containing drugs: A review of the last decade." Journal of Medicinal Chemistry.
-
Antioxidant Activity of Phenols: Bendary, E., et al. (2013). "Antioxidant activity of phenol derivatives: A structure-activity relationship study."
Sources
- 1. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 2. Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Reductive ortho-C-H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retro-Brook Rearrangement of Ferrocene-Derived Silyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 8. Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brook Rearrangement [organic-chemistry.org]
- 10. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
Methodological & Application
Application Notes and Protocols: Synthesis of Zirconium Phenoxy-Imine Complexes for Olefin Polymerization
<
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and application of zirconium phenoxy-imine complexes as highly active catalysts for olefin polymerization. The protocols detailed herein are designed for researchers in materials science, polymer chemistry, and organometallic catalysis. We delve into the mechanistic rationale behind the synthetic strategies and experimental parameters, offering insights to empower researchers to not only replicate these procedures but also to rationally design new catalytic systems. The methodologies are presented with a focus on ensuring reproducibility and safety, particularly concerning the handling of air- and moisture-sensitive compounds.
Introduction: The Significance of Phenoxy-Imine Ligands in Olefin Polymerization
The field of olefin polymerization has been revolutionized by the development of single-site catalysts, which offer precise control over polymer microstructure and properties. Among these, Group 4 metal complexes bearing phenoxy-imine chelate ligands have emerged as a prominent and versatile class of catalysts.[1][2] These "FI Catalysts" are renowned for their exceptional activity, often surpassing traditional metallocene systems, and their ability to produce a wide range of polyolefins, from low-molecular-weight waxes to ultra-high-molecular-weight polyethylene (UHMWPE).[1][3]
The remarkable performance of zirconium phenoxy-imine complexes stems from the unique electronic and steric properties imparted by the bidentate [O, N] ligand framework. The phenoxy group provides a robust anionic donor, while the imine moiety offers a neutral donor that can be readily tuned. This electronic flexibility, coupled with the steric environment around the zirconium center, allows for exquisite control over the polymerization process, influencing monomer insertion, chain transfer rates, and ultimately, the molecular weight and branching of the resulting polymer.[1][4] The modular nature of the phenoxy-imine ligand, allowing for facile modification of substituents on both the phenoxy and the N-aryl rings, provides a powerful tool for tailoring catalyst performance to specific applications.[1][5]
This guide will provide detailed protocols for the synthesis of a representative zirconium phenoxy-imine complex and its subsequent use in ethylene polymerization.
Ligand Synthesis: A Step-by-Step Protocol
The synthesis of the phenoxy-imine ligand is a critical first step and is typically achieved through a straightforward condensation reaction between a substituted salicylaldehyde and a primary amine. The choice of substituents on these precursors directly influences the steric and electronic properties of the final zirconium complex and its catalytic behavior.
Rationale for Reagent Selection
-
Substituted Salicylaldehyde: The substituents on the salicylaldehyde ring play a crucial role in determining the steric bulk around the metal center. Bulky groups in the ortho position of the hydroxyl group can influence the coordination geometry and restrict access to the active site, often leading to higher molecular weight polymers.
-
Primary Amine: The electronic nature of the substituent on the aniline nitrogen affects the electron-donating ability of the imine nitrogen, which in turn modulates the electrophilicity of the zirconium center. Electron-donating groups can enhance catalyst activity.
Experimental Protocol: Synthesis of a Representative Phenoxy-Imine Ligand
This protocol describes the synthesis of 2,4-di-tert-butyl-6-(((2,6-diisopropylphenyl)imino)methyl)phenol.
Materials:
-
3,5-di-tert-butyl-2-hydroxybenzaldehyde
-
2,6-diisopropylaniline
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (1 equivalent) to a Schlenk flask equipped with a magnetic stir bar.[6]
-
Solvent Addition: Add anhydrous ethanol to dissolve the aldehyde.
-
Amine Addition: Slowly add 2,6-diisopropylaniline (1 equivalent) to the stirred solution.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, a yellow precipitate will form. Cool the flask in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.
Expected Yield: 85-95%
Synthesis of the Zirconium Phenoxy-Imine Complex
The complexation of the phenoxy-imine ligand to a zirconium precursor is the final step in generating the precatalyst. Zirconium(IV) chloride (ZrCl4) is a commonly used precursor due to its commercial availability and reactivity.[7][8][9] The synthesis must be carried out under strictly anhydrous and anaerobic conditions as both the zirconium precursor and the final complex are highly sensitive to air and moisture.[6][10][11]
Causality in Experimental Choices
-
Choice of Zirconium Precursor: ZrCl4 is a strong Lewis acid and readily reacts with the deprotonated phenoxy-imine ligand.[7][8] Using a THF adduct, ZrCl4(THF)2, can improve solubility and handling.[12]
-
Deprotonation of the Ligand: The phenolic proton of the ligand must be removed to facilitate coordination to the zirconium center. A strong base such as n-butyllithium is typically used for this purpose.
-
Stoichiometry: The reaction is typically carried out with a 2:1 molar ratio of the deprotonated ligand to the zirconium precursor to yield the desired bis(phenoxy-imine)zirconium dichloride complex.[2]
Experimental Protocol: Synthesis of a Bis(phenoxy-imine)zirconium Dichloride Complex
Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.[13][14][15] Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[13][15][16]
Materials:
-
Phenoxy-imine ligand (from step 2.2)
-
n-Butyllithium (in hexanes)
-
Zirconium(IV) chloride (ZrCl4) or ZrCl4(THF)2
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas supply
Procedure:
-
Ligand Deprotonation:
-
Under an inert atmosphere, dissolve the phenoxy-imine ligand (2 equivalents) in anhydrous toluene in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2 equivalents) dropwise via syringe.[17]
-
Allow the mixture to slowly warm to room temperature and stir for 2 hours. This will form the lithium salt of the ligand.
-
-
Complexation:
-
In a separate Schlenk flask, prepare a slurry of ZrCl4 (1 equivalent) in anhydrous toluene.
-
Cool the zirconium slurry to -78 °C.
-
Using a cannula, slowly transfer the solution of the deprotonated ligand to the stirred slurry of ZrCl4.[6]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Product Isolation and Purification:
-
The reaction mixture will contain the desired zirconium complex and lithium chloride as a byproduct.
-
Remove the solvent under vacuum.
-
Extract the zirconium complex with anhydrous toluene and filter through a cannula fitted with a filter frit to remove the insoluble lithium chloride.
-
The product can be further purified by recrystallization from a toluene/hexane solvent system.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for zirconium phenoxy-imine complexes.
Characterization of the Zirconium Complex
Thorough characterization of the synthesized complex is essential to confirm its identity and purity.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | To confirm the structure of the complex and assess its purity. | Shifts in the proton and carbon signals of the ligand upon coordination to the zirconium center. The disappearance of the phenolic -OH proton signal is a key indicator of successful complexation.[19] |
| FT-IR Spectroscopy | To identify the coordination of the imine nitrogen to the zirconium center. | A shift in the C=N stretching frequency to a lower wavenumber upon coordination.[19] |
| Elemental Analysis | To determine the elemental composition of the complex and confirm its empirical formula. | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed structure. |
| X-ray Crystallography | To definitively determine the solid-state structure and coordination geometry of the complex. | Can reveal details such as bond lengths, bond angles, and the overall geometry (e.g., distorted octahedral).[1][20] |
Olefin Polymerization Protocol
The synthesized zirconium phenoxy-imine complex acts as a precatalyst and requires activation with a cocatalyst to initiate polymerization. Methylaluminoxane (MAO) is a commonly used and highly effective cocatalyst.[1][12][20]
Rationale for Experimental Conditions
-
Cocatalyst: MAO acts as a scavenger for impurities and an alkylating agent, generating the active cationic zirconium species.[2]
-
Solvent: Toluene is a common solvent for olefin polymerization as it is relatively inert and can dissolve the catalyst, cocatalyst, and the resulting polymer (to some extent).[12]
-
Temperature and Pressure: These parameters significantly influence the polymerization activity and the molecular weight of the polymer. Higher temperatures generally lead to higher activity but lower molecular weight due to increased rates of chain transfer reactions.
-
Quenching: The polymerization is terminated by adding an acidified alcohol, which protonates the active species and precipitates the polymer.[12]
Experimental Protocol: Ethylene Polymerization
Safety Precautions: Polymerization reactions are often exothermic and can lead to a rapid increase in pressure. Ensure the reactor is properly vented and operated behind a safety shield. MAO is pyrophoric and should be handled with the same precautions as n-butyllithium.
Materials:
-
Zirconium phenoxy-imine complex
-
Methylaluminoxane (MAO) solution in toluene
-
Anhydrous Toluene
-
Ethylene gas (polymerization grade)
-
Acidified Methanol (5% HCl)
-
Parr autoclave reactor or similar high-pressure reactor[21]
Procedure:
-
Reactor Setup: Thoroughly dry and purge a high-pressure reactor with argon or nitrogen.[12]
-
Solvent and Cocatalyst Addition: Add anhydrous toluene to the reactor, followed by the MAO solution. The Al/Zr molar ratio is a critical parameter and typically ranges from 1000 to 4500.[12]
-
Pressurization: Pressurize the reactor with ethylene to the desired pressure (e.g., 1-10 bar).[12][21]
-
Catalyst Injection: In a separate Schlenk flask, dissolve a known amount of the zirconium complex in anhydrous toluene. Inject this catalyst solution into the reactor to initiate polymerization.[22][23]
-
Polymerization: Maintain the desired temperature and pressure while stirring vigorously. The polymerization time can vary from a few minutes to an hour.[12]
-
Quenching: Terminate the reaction by carefully venting the ethylene and injecting acidified methanol.[12]
-
Polymer Isolation: The precipitated polyethylene is collected by filtration, washed with methanol and water, and dried under vacuum at 60 °C.
Visualization of the Polymerization Process
Caption: Catalytic cycle for olefin polymerization.
Analysis of the Resulting Polymer
The properties of the polyethylene produced are analyzed to evaluate the performance of the catalyst.
| Technique | Purpose | Typical Results |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[24] | Phenoxy-imine catalysts can produce polyethylene with a wide range of molecular weights, from 10^4 to >10^6 g/mol . The PDI is typically narrow (around 2), indicative of a single-site catalyst.[25][26] |
| Differential Scanning Calorimetry (DSC) | To determine the melting temperature (Tm) and crystallinity of the polymer.[23][24] | The Tm and crystallinity depend on the degree of branching in the polymer chain. Linear polyethylene produced by these catalysts typically has a high Tm and crystallinity. |
| ¹³C NMR Spectroscopy | To analyze the microstructure of the polymer, including the degree and type of branching. | For ethylene homopolymerization, a single peak corresponding to the methylene backbone is expected. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no catalytic activity | Inactive catalyst (decomposition due to air/moisture exposure). Insufficient cocatalyst. Presence of catalyst poisons (e.g., water, oxygen) in the solvent or monomer. | Ensure all manipulations are performed under strictly inert conditions. Optimize the Al/Zr ratio. Purify solvents and monomer thoroughly. |
| Broad polydispersity (PDI > 3) | Presence of multiple active species. Catalyst decomposition during polymerization. | Re-purify the zirconium complex. Check for temperature fluctuations during the polymerization. |
| Low molecular weight polymer | High polymerization temperature. High concentration of chain transfer agents. | Lower the polymerization temperature. Ensure high purity of all reagents. |
Conclusion
Zirconium phenoxy-imine complexes are a powerful and versatile class of catalysts for olefin polymerization. The ability to systematically tune their steric and electronic properties through ligand design offers immense potential for the synthesis of polyolefins with tailored properties. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore and expand upon the exciting possibilities offered by these catalytic systems. Adherence to rigorous air-sensitive techniques and safety protocols is paramount for achieving successful and reproducible results in this field.
References
- Britovsek, G. J. P., Gibson, V. C., & Wass, D. F. (1999). The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes.
- Cui, D., Nishiura, M., & Hou, Z. (2010). Half-Sandwich Scandium-Catalyzed Copolymerization of Ethylene with Norbornene and its Derivatives. Macromolecules, 43(19), 8003–8009.
- D'Agnillo, C., & Duchateau, R. (2007). Group 4 metal complexes with bidentate nitrogen-based ligands for olefin polymerization. Coordination Chemistry Reviews, 251(11-12), 1461–1483.
- Fim, F. C., et al. (2008). Synthesis of a new zirconium catalyst for ethylene polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 46(11), 3830-3841.
- Fujita, T., & Makio, H. (2002). FI Catalysts: A New Family of Olefin Polymerization Catalysts. Accounts of Chemical Research, 35(9), 774–783.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Zirconium Chloride (ZrCl4): Catalyst for Chemical Synthesis and Polymerization. Retrieved from [Link]
-
Okayama University. (n.d.). Titanium and zirconium complexes with non-salicylaldimine-type imine-phenoxy chelate ligands: Syntheses, structures, and ethylene-polymerization behavior. Retrieved from [Link]
- PubMed. (2026, January 8). Phenoxy-Amidine (FA)
- ACS Publications. (n.d.). Ethylene Polymerization over Metal–Organic Framework-Supported Zirconocene Complexes.
-
MDPI. (n.d.). Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. Retrieved from [Link]
- Preprints.org. (2020, November 26). Ethylene polymerization via zirconocene catalysts and organoboron activators: an experimental and kinetic modeling study.
- Scilit. (2026, January 7). Phenoxy-Amidine (FA)
- Journal of the American Chemical Society. (n.d.).
- National Institutes of Health. (2022, October 18). Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV)
- National Institutes of Health. (n.d.). Octahedral Zirconium Salan Catalysts for Olefin Polymerization: Substituent and Solvent Effects on Structure and Dynamics.
- White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- Wikipedia. (n.d.). Zirconium(IV) chloride.
- ResearchGate. (2026, January 29). Phenoxy-Amidine (FA)
- ACS Publications. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- Alfa Chemistry. (n.d.).
- National Institutes of Health. (2021, January 15).
- University of California, Los Angeles. (n.d.). The Safe Use of Pyrophoric Reagents.
- University of California, Santa Barbara. (n.d.). C3.
- CaltechAUTHORS. (n.d.). Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds.
- ResearchGate. (n.d.). Synthesis, characterization and catalytic properties of some transition metal complexes of new phenoxy-imine ligand.
- Cornell University. (n.d.). Pyrophoric Chemicals.
- ResearchGate. (2025, September 18). The role of ion-pair on the olefin polymerization reactivity of zirconium bis(phenoxy-imine) catalyst: quantum mechanical study and its beyond | Request PDF.
- University of California, Los Angeles – Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents.
- ESPI Metals. (2016, October 12).
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- ResearchGate. (n.d.).
- Reddit. (2019, November 11). Do any of you do research on the synthesis of organometallic complexes?
- National Institutes of Health. (n.d.).
- ResearchGate. (2025, August 9). Synthesis and Characterization of Bis(iminopyrrolyl)zirconium Complexes.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV) Complexes in the Polymerization of Ethylene and Its Copolymerization with Higher Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfachemic.com [alfachemic.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 9. Zirconium(IV) chloride - Wikipedia [en.wikipedia.org]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. reddit.com [reddit.com]
- 12. repositorio.ufba.br [repositorio.ufba.br]
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- 15. Pyrophoric Chemicals | Environment, Health and Safety [ehs.cornell.edu]
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- 24. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phenoxy-Amidine (FA) Titanium and Zirconium Complexes: Synthesis, Structure, and Use in Olefin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scilit.com [scilit.com]
Procedure for Schiff base condensation with 2-Isopropyl-6-(trimethylsilyl)phenol
This guide details the protocol for synthesizing Schiff base ligands derived from 2-Isopropyl-6-(trimethylsilyl)phenol .
Critical Structural Analysis & Strategy
Before proceeding, it is essential to address the structural constraints of the starting material:
-
The "Phenol" Limitation: Phenols do not undergo Schiff base condensation directly. They must first be converted into a carbonyl precursor (an aldehyde).
-
The "Blocked Ortho" Constraint: In This compound , both ortho positions (2 and 6) relative to the hydroxyl group are occupied.
-
Implication: Standard ortho-formylation (e.g., Reimer-Tiemann, MgCl₂/Paraformaldehyde) to produce a salicylaldehyde—the precursor for chelating "Salen" or "FI Catalyst" ligands—is impossible without displacing a substituent.
-
The Chemical Pathway: The only available position for electrophilic aromatic substitution is the para position (C4). Therefore, this protocol follows the Para-Formylation route to generate 4-hydroxy-3-isopropyl-5-(trimethylsilyl)benzaldehyde , followed by condensation with an amine.
-
Note: If your intent was to synthesize an ortho-chelating "phenoxy-imine" (FI Catalyst) ligand, you may be confusing this phenol with its aniline analog (2-isopropyl-6-trimethylsilylaniline) or a meta-substituted isomer. A protocol for the aniline condensation is provided in the "Alternative Applications" section.
Part 1: Synthesis of the Precursor Aldehyde
Reaction: Modified Duff Formylation Objective: Convert this compound to 4-hydroxy-3-isopropyl-5-(trimethylsilyl)benzaldehyde.
Materials & Reagents
| Reagent | Equiv. | Role |
| This compound | 1.0 | Substrate |
| Hexamethylenetetramine (HMTA) | 2.0 | Formylating Agent |
| Trifluoroacetic Acid (TFA) | Solvent (10-15 mL/g) | Solvent & Catalyst |
| Sulfuric Acid (3M) | Excess | Hydrolysis |
| Diethyl Ether / Ethyl Acetate | - | Extraction Solvent |
Step-by-Step Protocol
-
Reaction Setup:
-
Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Add This compound (1.0 equiv).
-
Add Hexamethylenetetramine (HMTA) (2.0 equiv).
-
Add anhydrous Trifluoroacetic Acid (TFA) (approx. 10–15 mL per gram of phenol). The solution will turn yellow/orange.
-
-
Reflux:
-
Heat the mixture to reflux (approx. 80–90 °C) for 12–16 hours .
-
Monitoring: Check progress via TLC (Hexane:EtOAc 8:2). The starting phenol spot should disappear, replaced by a lower Rf spot (intermediate iminium salt).
-
-
Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice (approx. 5x reaction volume).
-
Stir vigorously for 30 minutes.
-
Optional: If the intermediate does not hydrolyze readily, add 3M H₂SO₄ and stir at 50 °C for 1 hour to liberate the aldehyde.
-
-
Workup & Purification:
-
Extract the aqueous mixture with Diethyl Ether or Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with water (2x), Saturated NaHCO₃ (to remove residual acid), and Brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Recrystallize from Hexane/Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield Expectation: 60–85% of a pale yellow solid/oil.
-
Part 2: Schiff Base Condensation
Reaction: Condensation of the Para-Aldehyde with a Primary Amine Objective: Form the final Schiff base ligand.
Materials & Reagents
| Reagent | Equiv. | Role |
| Aldehyde (from Part 1) | 1.0 | Carbonyl Component |
| Primary Amine (R-NH₂) | 1.0 - 1.1 | Amine Component |
| Ethanol (Abs.) or Methanol | Solvent | Reaction Medium |
| Formic Acid | 2-3 drops | Catalyst (Optional) |
| MgSO₄ (Anhydrous) | 0.5 equiv | Water Scavenger |
Step-by-Step Protocol
-
Dissolution:
-
In a round-bottom flask, dissolve the Aldehyde (1.0 equiv) in absolute Ethanol (0.2 M concentration).
-
Note: If the aldehyde or amine is hydrophobic (e.g., long alkyl chains), use a 1:1 Ethanol/Toluene mixture.
-
-
Amine Addition:
-
Add the Primary Amine (1.0–1.1 equiv) dropwise while stirring.
-
Catalysis: If the reaction is sluggish (monitored by TLC), add 2–3 drops of Formic Acid or Glacial Acetic Acid.
-
-
Condensation:
-
Add anhydrous MgSO₄ directly to the flask to sequester the water generated (driving equilibrium forward).
-
Reflux the mixture at 80 °C for 4–6 hours .
-
Visual Cue: A color change (often intensifying to yellow, orange, or red) typically indicates imine formation.
-
-
Isolation:
-
Hot Filtration: Filter the hot solution to remove the MgSO₄.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4 °C. The Schiff base should crystallize out.
-
Alternative: If no precipitate forms, remove solvent via rotary evaporation and recrystallize the residue from Ethanol/Hexane.
-
-
Characterization:
-
¹H NMR (CDCl₃): Look for the diagnostic Imine singlet (–CH=N– ) in the 8.0–9.0 ppm region.
-
IR Spectroscopy: Confirm the presence of the C=N stretch at 1610–1630 cm⁻¹ and the absence of the Carbonyl C=O stretch (approx. 1680 cm⁻¹).
-
Visualization: Reaction Workflow
Caption: Synthetic pathway converting the sterically hindered phenol to a Schiff base via para-formylation.
Alternative Applications (Expert Note)
If your goal is to synthesize a Phenoxy-Imine (FI) Catalyst (common in olefin polymerization), the para-imine synthesized above is likely not the target, as FI catalysts require an ortho-phenoxide chelate.
Likely Scenario: You intended to use 2-Isopropyl-6-(trimethylsilyl)aniline .
-
Protocol: React 2-Isopropyl-6-(trimethylsilyl)aniline (Amine) with a Salicylaldehyde derivative.
-
Method:
-
Dissolve Salicylaldehyde (1.0 equiv) in Methanol.
-
Add 2-Isopropyl-6-(trimethylsilyl)aniline (1.0 equiv).
-
Add Formic Acid (cat.). Reflux 12h.
-
The steric bulk of the aniline (TMS/Isopropyl) stabilizes the metal center in the final catalyst.
-
References
-
Duff Reaction Modification: L. N. Ferguson, "The Synthesis of Aromatic Aldehydes," Chem. Rev., 38, 227 (1946). Link
-
Formylation of Hindered Phenols: Lindler, C. B., "The Duff Reaction: Researching A Modification," The ScholarShip (ECU), 2014. Link
- FI Catalyst Ligand Synthesis: Matsui, S., et al., "Post-Metallocene Catalysts for Olefin Polymerization," Acc. Chem. Res., 2005. (Context on phenoxy-imine ligand structures).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isopropyl-6-(trimethylsilyl)phenol
Welcome to the technical support center for the synthesis of 2-Isopropyl-6-(trimethylsilyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and significantly improve your product yield and purity.
I. Introduction to the Synthesis
The synthesis of this compound is a crucial step in various organic synthesis pathways, particularly in the development of pharmaceutical intermediates and other fine chemicals. The most common and effective method for this synthesis is through the directed ortho-metalation (DoM) of 2-isopropylphenol, followed by quenching with a silylating agent like trimethylsilyl chloride (TMSCl).
This process, while powerful for its regioselectivity, is sensitive to a number of experimental variables that can impact yield and purity.[1][2] This guide will break down the common challenges and provide actionable solutions.
Reaction Overview:
The core of the synthesis involves two key steps:
-
Directed ortho-Metalation: 2-Isopropylphenol is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The hydroxyl group of the phenol directs the lithium to deprotonate the aromatic ring at the ortho position.[1][3][4]
-
Silylation: The resulting aryllithium intermediate is then quenched with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl), to introduce the trimethylsilyl group at the ortho position.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, their probable causes, and recommended solutions.
Issue 1: Low or No Product Yield
Question: I'm getting a very low yield of the desired product, or in some cases, no product at all. What could be going wrong?
Answer: Low or no yield is a frequent problem that can stem from several factors. Let's break down the possibilities in a logical troubleshooting sequence.
Potential Causes & Solutions:
-
Moisture Contamination: Organolithium reagents like n-BuLi are extremely sensitive to moisture. Even trace amounts of water in your solvent, starting material, or glassware will quench the base and prevent the deprotonation step.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents should be rigorously dried using an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for others) and freshly distilled. The 2-isopropylphenol should also be dry.
-
-
Inactive n-Butyllithium: n-BuLi solutions can degrade over time, especially if not stored properly.
-
Solution: Titrate your n-BuLi solution before each use to determine its exact molarity. A common method is the double titration method with a known amount of a suitable indicator like diphenylacetic acid.
-
-
Insufficient TMEDA: TMEDA is crucial for breaking up the n-BuLi aggregates, increasing its basicity and coordinating with the lithium ion to direct the metalation.[5]
-
Solution: Use freshly distilled TMEDA. Ensure you are using the correct stoichiometric amount, typically 1.1 to 1.2 equivalents relative to n-BuLi.
-
-
Improper Temperature Control: The ortho-lithiation is highly temperature-dependent. Adding n-BuLi at too high a temperature can lead to side reactions. The lithiated intermediate may also be unstable at higher temperatures.
-
Solution: Perform the addition of n-BuLi at a low temperature, typically -78 °C (dry ice/acetone bath). After the addition, the reaction may be allowed to slowly warm to 0 °C or room temperature, depending on the specific protocol.
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired product, but I'm also seeing significant amounts of other compounds, making purification difficult. What are these byproducts and how can I avoid them?
Answer: The formation of byproducts is often related to side reactions of the highly reactive intermediates. The primary culprits are usually di-silylated products or products from reaction at other positions.
Common Byproducts and Their Prevention:
| Byproduct | Probable Cause | Prevention Strategy |
| 2,6-bis(trimethylsilyl)phenol | Excess silylating agent or reaction at the other ortho position after initial silylation. | Use a stoichiometric amount of TMSCl (1.0-1.1 equivalents). Add the TMSCl at a low temperature (-78 °C) and allow the reaction to warm slowly. |
| 4-trimethylsilyl-2-isopropylphenol | Incomplete direction by the hydroxyl group, allowing for para-lithiation. This is less common but possible. | Ensure proper complexation with TMEDA. Slower addition of n-BuLi at low temperatures can improve regioselectivity. |
| O-silylated product (trimethylsilyl ether of 2-isopropylphenol) | Reaction of TMSCl with the phenolic proton. This can happen if the initial deprotonation of the hydroxyl group is incomplete or if the workup conditions are not optimal. | Ensure complete deprotonation of the phenol with n-BuLi before adding TMSCl. During workup, a slightly acidic quench can help hydrolyze any O-silylated byproduct back to the phenol.[6] |
Issue 3: Difficult Purification
Question: I'm struggling to separate my product from the starting material and byproducts. What's the best way to purify this compound?
Answer: Purification can indeed be challenging due to the similar polarities of the starting material and the desired product.
Purification Strategies:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar solvent system is required. Start with a low polarity eluent like pure hexanes or a hexane/ethyl acetate mixture with a very low percentage of ethyl acetate (e.g., 99:1 or 98:2). A gradual increase in polarity can help separate the components. The product is less polar than the starting phenol.
-
-
Distillation: If the scale of your reaction is large enough, vacuum distillation can be an effective purification method. The silylated product will have a different boiling point than the starting phenol.
-
Acid/Base Extraction: An initial workup with a dilute aqueous base (e.g., 1M NaOH) can help remove unreacted 2-isopropylphenol by converting it to its water-soluble sodium salt. However, be cautious as prolonged exposure to strong base can potentially cleave the silyl group. A subsequent wash with dilute acid will neutralize any remaining base.
III. Frequently Asked Questions (FAQs)
Q1: Why is TMEDA necessary in this reaction?
A1: TMEDA is a bidentate chelating amine that breaks up the aggregates of n-BuLi, making it a more reactive and stronger base.[5] It also coordinates to the lithium ion of the intermediate, stabilizing it and holding it in close proximity to the ortho-protons, thus facilitating their removal. This complexation is key to the high regioselectivity of the directed ortho-metalation.[1][3]
Q2: Can I use a different base instead of n-BuLi?
A2: Other strong organolithium bases like sec-BuLi or tert-BuLi can be used.[3] sec-BuLi and tert-BuLi are stronger bases and may lead to faster deprotonation, but they are also more sterically hindered and can sometimes lead to different selectivity or side reactions. For this specific transformation, n-BuLi is generally the most reliable and commonly used base.
Q3: What is the role of the solvent, and can I use something other than THF?
A3: The solvent must be aprotic and able to dissolve the reagents and intermediates. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et2O) are preferred because they can coordinate with the lithium cation, which helps to deaggregate the organolithium base and stabilize the lithiated intermediate.[3] Using non-coordinating solvents like hexanes can lead to slower reaction rates and lower yields.
Q4: How can I confirm the formation of my product?
A4: The product can be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will show the characteristic peaks for the isopropyl and trimethylsilyl groups, as well as the aromatic protons. The disappearance of the proton at the 6-position of the starting material is a key indicator of success.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The O-H stretch of the phenol will still be present, but the aromatic C-H bending region may show changes indicative of the new substitution pattern.
Q5: Are there any alternative methods for this synthesis?
A5: While directed ortho-metalation is the most direct route, other strategies could be envisioned, such as a multi-step synthesis involving halogenation at the ortho position followed by a metal-halogen exchange and then quenching with TMSCl.[7] However, these routes are typically longer and less efficient than the DoM approach.
IV. Experimental Protocols
Optimized Protocol for the Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Isopropylphenol | 136.19 | 1.36 g | 10.0 | 1.0 |
| TMEDA | 116.24 | 1.40 mL | 12.0 | 1.2 |
| n-BuLi (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 | 1.1 |
| Trimethylsilyl chloride (TMSCl) | 108.64 | 1.40 mL | 11.0 | 1.1 |
| Anhydrous THF | - | 50 mL | - | - |
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen or argon, add 2-isopropylphenol (1.36 g, 10.0 mmol) and anhydrous THF (50 mL) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of TMEDA and n-BuLi: Add TMEDA (1.40 mL, 12.0 mmol) to the solution. Then, add the n-BuLi solution (4.4 mL of 2.5 M solution in hexanes, 11.0 mmol) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Lithiation: After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes, and then let it warm to 0 °C and stir for an additional 2 hours.
-
Silylation: Cool the reaction mixture back down to -78 °C. Add TMSCl (1.40 mL, 11.0 mmol) dropwise.
-
Warming and Quenching: After the addition of TMSCl, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (starting with 100% hexane) to afford the pure this compound.
V. References
-
Directed (ortho) Metallation. Available at: .
-
Silyl ether synthesis by silylation or cyanosilylation - Organic Chemistry Portal. Available at: [Link].
-
Directed Metalation: A Survival Guide - Baran Lab. Available at: [Link].
-
Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing). Available at: [Link].
-
Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms | Journal of the American Chemical Society. Available at: [Link].
-
Exploring the practical uses of TMEDA in 2025 | Global Chemical Supplier-TUODA INDUSTRY LIMITED. Available at: [Link].
-
Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions - ResearchGate. Available at: [Link].
-
Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Available at: [Link].
-
Silylation of the phenols, allyl, and propargyl alcohols in DES - ResearchGate. Available at: [Link].
-
ortho metalation - Andrew G Myers Research Group. Available at: [Link].
-
Directed ortho metalation - Wikipedia. Available at: [Link].
-
Hydroxyl Protecting Groups. Available at: [Link].
-
Directed ortho Metalation (DOM) - Organic Chemistry Portal. Available at: [Link].
-
Synthesis of substituted phenols by directed ortho-lithiation of in situ N-silyl-protected O-aryl N-monoalkylcarbamates - Canadian Science Publishing. Available at: [Link].
-
Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - NIH. Available at: [Link].
-
Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates | Request PDF - ResearchGate. Available at: [Link].
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. baranlab.org [baranlab.org]
- 5. tuodaindus.com [tuodaindus.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Preventing desilylation of ortho-trimethylsilyl phenols during reaction
Topic: Preventing Desilylation of ortho-Trimethylsilyl (o-TMS) Phenols Document ID: TSC-SI-044 Last Updated: 2026-02-12 Target Audience: Medicinal Chemists, Process Chemists, Organosilicon Researchers
Introduction: The "Fragile Jewel" of Organosilicon Chemistry
The ortho-trimethylsilyl phenol motif is a privileged scaffold in drug discovery and materials science, often serving as a precursor for arynes (via Kobayashi fragmentation) or as a directed metalation group. However, it presents a unique "stability paradox." While the C–Si bond is generally robust, the presence of a proximal (ortho) hydroxyl group creates an internal electronic environment that significantly accelerates desilylation pathways under both acidic and basic conditions.
This guide provides the mechanistic causality behind these failures and actionable protocols to prevent them.
Module 1: The Acid Challenge (Protodesilylation)
The Mechanism
The primary mode of failure in acidic media is electrophilic aromatic substitution (specifically ipso-substitution). The phenolic hydroxyl group is a strong electron-donating group (EDG), activating the ring. The trimethylsilyl (TMS) group exerts a powerful
Because the TMS group is ortho to the hydroxyl, the ipso carbon is highly activated, making it a "magnet" for protons.
Diagram: Acid-Catalyzed Protodesilylation Pathway
Figure 1: Mechanism of acid-catalyzed desilylation. The stability of the beta-cation intermediate accelerates the cleavage.
Troubleshooting & FAQs
Q: I need to quench a reaction containing an o-TMS phenol. Can I use 1M HCl? A: Absolutely not. Even dilute mineral acids will trigger rapid protodesilylation due to the electronic activation described above.
-
Protocol: Use a Buffered Quench . Pour the reaction mixture into a saturated solution of Ammonium Chloride (
) or a Phosphate Buffer (pH 7.0) at 0°C. -
Why: This maintains a near-neutral pH, preventing the concentration of free protons (
) from reaching the threshold required to overcome the activation energy for ipso-substitution.
Q: My reaction requires Lewis Acid catalysis. Which ones are safe?
A: Avoid "hard" Lewis acids with high affinity for oxygen or halogens (e.g.,
-
Recommended: Use "soft" or bulky Lewis acids like
or , and always include a proton scavenger (e.g., 2,6-di-tert-butylpyridine) if the mechanism allows.
Module 2: The Base Challenge (Nucleophilic Attack)
The Mechanism
In basic conditions, the phenol is deprotonated to form the phenoxide (
Furthermore, under forcing conditions, strong bases can trigger a 1,2-migration (anionic rearrangement) or simply facilitate the attack of hydroxide on the silicon atom, leading to a pentacoordinate silicon intermediate that collapses to the desilylated product.
Data: Stability in Common Solvents/Bases
| Condition | Reagent | Stability of o-TMS Phenol | Risk Factor |
| Acidic | 1M HCl / MeOH | Very Low | Rapid Protodesilylation |
| Acidic | Silica Gel (untreated) | Low | Surface Silanol Acidity |
| Basic | Moderate | Slow solvolysis over time | |
| Basic | NaOH / | Low | Nucleophilic attack by |
| Basic | LDA / THF (-78°C) | High | Kinetic stability (Low Temp) |
| Neutral | TBAF (Fluoride) | Zero | Immediate Si-F bond formation |
Troubleshooting & FAQs
Q: Can I use silica gel chromatography for purification? A: Standard silica gel is slightly acidic (pH 4-5) and can cause streaking or decomposition of o-TMS phenols.
-
Protocol: Pre-treat the silica gel with 1-2% Triethylamine (
) in the eluent solvent. This neutralizes surface silanols. Alternatively, use neutral alumina.
Q: I need to perform a base-mediated coupling. How do I prevent Si cleavage? A: The danger here is the combination of Base + Protic Solvent (which generates alkoxides/hydroxides).
-
Protocol: Use aprotic polar solvents (DMF, DMSO) or non-polar solvents (Toluene). Use non-nucleophilic bases (Carbonates, Phosphates) rather than Hydroxides or Alkoxides.
-
Why: By removing the proton source (solvent) and using a bulky/weak nucleophile, you suppress the formation of the pentacoordinate silicon species necessary for cleavage.
Module 3: Oxidative Stability & Protection
The "Tamao-Fleming" Risk
Oxidation conditions intended for other parts of the molecule (e.g., alkene epoxidation) can inadvertently trigger a Tamao-Fleming-like oxidation, converting the C–Si bond to a C–OH bond, especially if fluoride or base is present.
Decision Tree: Selecting Reaction Conditions
Figure 2: Decision matrix for assessing reaction compatibility.
Protection Strategy
If your synthetic route requires harsh conditions, you must "mask" the phenol.
-
Methyl Ether (
): Excellent stability. Removes the acidic proton. The TMS group is still activated for electrophilic attack, but the base sensitivity is drastically reduced. -
MOM/SEM Ether: Good for base stability, but deprotection (acidic) puts the TMS group at risk.
-
Silyl Ethers (OTMS, OTBS): Not recommended. You end up with a bis-silyl species. Selective deprotection of the O-Si vs C-Si is difficult and prone to migration (Brook rearrangement).
Module 4: Experimental Protocols
Protocol A: Buffered Workup for o-TMS Phenols
Use this for any reaction involving these substrates.
-
Preparation: Prepare a 0.5 M Phosphate Buffer (pH 7.0) solution. Keep it cold (4°C).
-
Quenching: Dilute the reaction mixture with diethyl ether or ethyl acetate (3:1 volume ratio relative to reaction solvent).
-
Addition: Slowly add the reaction mixture into the stirring buffer solution. Do not add buffer to the reaction (avoids local heating/pH spikes).
-
Separation: Separate layers immediately. Wash organic layer once with brine.
-
Drying: Dry over
(Sodium Sulfate). Avoid if it is highly acidic (some batches can be). -
Concentration: Evaporate solvent at bath temperature < 30°C.
Protocol B: Silica Gel Neutralization
Essential for purification.
-
Slurry silica gel in the eluent solvent (e.g., Hexanes/EtOAc).
-
Add 1% v/v Triethylamine (
) . -
Stir for 5 minutes.
-
Pour into column. Flush with 2 column volumes of pure eluent (to remove excess amine) before loading sample.
References
-
Fleming, I., et al. "The Chemoselective Protodesilylation of Arylsilanes." Organic Reactions, 1989 .
- Foundational text on the mechanism of protodesilyl
-
Denmark, S. E., & Baird, J. D. "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts." Chemistry – A European Journal, 2006 .
- Discusses the stability of silanols and silanes under basic cross-coupling conditions.
-
Brook, A. G. "Molecular Rearrangements of Organosilicon Compounds." Accounts of Chemical Research, 1974 .
- Authoritative review on silyl migr
-
W. Yao, et al. "An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes."[1] Journal of Organic Chemistry, 2018 .[1]
- Provides modern mechanistic evidence for base-mediated cleavage p
Sources
Technical Support Center: Optimizing Schiff Base Formation with Sterically Hindered Anilines
Welcome to the technical support center for optimizing Schiff base formation with sterically hindered anilines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in synthesizing imines from bulky aniline substrates. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your reaction yields and success rates.
Frequently Asked Questions (FAQs)
Q1: Why is my Schiff base yield consistently low when using a sterically hindered aniline like 2,6-diisopropylaniline?
A: The primary reason for low yields is steric hindrance. The bulky substituents (e.g., isopropyl groups) on the ortho positions of the aniline ring physically obstruct the nitrogen's lone pair of electrons from attacking the carbonyl carbon of the aldehyde or ketone. This significantly slows down the initial nucleophilic addition step, which is often the rate-determining step in the formation of the hemiaminal intermediate.[1][2]
Q2: What is the fundamental mechanism of Schiff base formation, and where does steric hindrance have the most impact?
A: Schiff base formation is a two-step process:
-
Nucleophilic Addition: The primary amine's nitrogen atom attacks the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal (or carbinolamine) intermediate.[1][3]
-
Dehydration: The hemiaminal eliminates a molecule of water to form the final imine product, which contains a carbon-nitrogen double bond (-C=N-).[1][4]
Steric hindrance from bulky anilines primarily impedes the initial nucleophilic attack, raising the activation energy of this step. Even if the hemiaminal is formed, subsequent dehydration can also be affected by the steric environment around the newly formed C-N bond.
Q3: Is it always necessary to remove water during Schiff base synthesis?
A: Yes, for equilibrium-driven reactions like Schiff base formation, the removal of water is crucial.[5] Water is a byproduct of the reaction, and its presence can lead to the hydrolysis of the imine product back to the starting amine and carbonyl compound, thereby shifting the equilibrium away from product formation and resulting in poor yields.[4][5]
Q4: What are the most effective methods for water removal in these reactions?
A: Several methods can be employed:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is a highly effective method for continuously removing water as it is formed.[6][7][8]
-
Dehydrating Agents: Adding anhydrous chemical agents like magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (typically 3Å or 4Å) to the reaction mixture can sequester water.[5][6] Molecular sieves are often preferred as they are less likely to interfere with the reaction.
-
High Temperature: In some cases, simply running the reaction at a high enough temperature can be sufficient to drive off the water.
Troubleshooting Guides
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Extreme Steric Hindrance | 1. Introduce a Catalyst: The use of an acid catalyst is often essential to promote the reaction. Brønsted acids (e.g., p-toluenesulfonic acid (PTSA), acetic acid) or Lewis acids (e.g., TiCl₄, ZnCl₂) can be employed.[7][9] 2. Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the steric barrier. Consider switching to a higher-boiling solvent like toluene or xylene.[10] 3. Prolonged Reaction Time: Reactions with sterically hindered substrates may require significantly longer reaction times (24-48 hours or more). Monitor the reaction progress by TLC or GC-MS.[11] |
| Inefficient Water Removal | 1. Implement a Dean-Stark Trap: If not already in use, employing a Dean-Stark apparatus is the most robust method for azeotropic water removal.[12][8] 2. Use Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture. Ensure the sieves are properly activated by heating under vacuum before use.[5][6] |
| Reversible Reaction Dominates | 1. Ensure Continuous Water Removal: As mentioned above, efficient water removal is critical to drive the equilibrium towards the product.[5] 2. Use a Large Excess of One Reagent: While not always cost-effective, using a significant excess of the less expensive reactant can help push the equilibrium forward. |
Problem 2: Slow Reaction Rate
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalysis | 1. Optimize Catalyst Loading: The amount of catalyst can be critical. Start with a catalytic amount (e.g., 0.1 mol%) and incrementally increase it. 2. Switch Catalyst Type: If a Brønsted acid is not effective, a Lewis acid might be more suitable. Lewis acids can coordinate to the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack.[13] |
| Suboptimal Solvent Choice | 1. Solvent Polarity: The choice of solvent can influence the reaction rate.[14][15] Polar aprotic solvents can sometimes stabilize charged intermediates, but non-polar solvents like toluene are often preferred for azeotropic water removal.[16] 2. Solubility Issues: Ensure that both reactants are soluble in the chosen solvent at the reaction temperature. |
| Low Reaction Temperature | 1. Increase Heat: As a general rule, increasing the temperature will increase the reaction rate. Refluxing in a higher-boiling solvent is a common strategy. |
Experimental Protocols & Methodologies
General Protocol for Catalytic Schiff Base Formation with a Sterically Hindered Aniline
This protocol provides a starting point for the synthesis of a Schiff base from a sterically hindered aniline and an aldehyde using a Dean-Stark apparatus for water removal.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the round-bottom flask, add the aldehyde (1.0 mmol), the sterically hindered aniline (e.g., 2,6-diisopropylaniline, 1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.01 mmol, 1 mol%).
-
Solvent Addition: Add a suitable solvent for azeotropic distillation, such as toluene (sufficient to fill the flask and the Dean-Stark trap).
-
Reaction: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Monitoring: Continue refluxing until no more water is collected in the trap and the reaction is complete as monitored by TLC or GC-MS.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Catalyst Screening for Hindered Imines
When dealing with particularly challenging substrates, a catalyst screen can identify the optimal conditions.
| Catalyst Type | Example | Typical Loading (mol%) | Notes |
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | 0.1 - 5 | A good starting point for many reactions.[17][18] |
| Acetic Acid | 5 - 20 | A milder acid, may require higher temperatures. | |
| Lewis Acid | Titanium(IV) chloride (TiCl₄) | 10 - 50 | Highly effective but moisture-sensitive.[7] |
| Zinc chloride (ZnCl₂) | 10 - 50 | A milder Lewis acid, often used in less demanding cases.[2] |
Visualizations
Mechanism of Schiff Base Formation
Caption: General mechanism of Schiff base formation.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield.
References
-
Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemistry Schiff Bases. (n.d.). Sathee Jee. Retrieved from [Link]
-
Mechanism of formation Schiff base. (n.d.). ResearchGate. Retrieved from [Link]
-
Is it necessary to remove water during schiff base synthesis? (2015, March 23). ResearchGate. Retrieved from [Link]
-
Configurational, conformational, and solvent effects on the reduction of a Schiff base by reduced pyridine nucleotide analogs. (1983, June). Archives of Biochemistry and Biophysics, 223(2), 453-457. Retrieved from [Link]
-
How can i remove the formed water in schiff base synthesis to shift the equilibrium towards the imine? (2024, May 11). ResearchGate. Retrieved from [Link]
-
Schiff base. (n.d.). In Wikipedia. Retrieved from [Link]
-
Schiff Base Innovations Using Water as a Solvent: Green Chemistry Approaches for Sustainable Chemical Processes. (n.d.). SSRN. Retrieved from [Link]
-
Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. (n.d.). RSIS International. Retrieved from [Link]
-
Synthesis of Schiff Bases. (2020, July 9). BYJU'S. Retrieved from [Link]
-
A Capstone Review on Synthetic Methods and Applications of Schiffs Bases. (2022, August 5). International Journal for Research in Applied Science and Engineering Technology, 10(8), 1-10. Retrieved from [Link]
-
Syntheses of di-Schiff's bases: A comparative study using benzene and water (concept of green chemistry) as solvents. (n.d.). Indian Journal of Chemistry, Section B, 49B, 1226-1228. Retrieved from [Link]
-
Effect of Solvent on the Formation of Transition Metal Complexes of Tridentate Schiff Base. (1992). Oriental Journal of Chemistry, 8(3). Retrieved from [Link]
-
Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (n.d.). ResearchGate. Retrieved from [Link]
-
Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Dean-Stark apparatus. (n.d.). RSC Education. Retrieved from [Link]
-
Catalytic Methods for Imine Synthesis. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Dean-Stark apparatus. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Dean–Stark apparatus. (n.d.). In Wikipedia. Retrieved from [Link]
-
Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (2026). Synthesis, 79-88. Retrieved from [Link]
-
Visible Light Induced Green Transformation of Primary Amines to Imines Using a Silicate Supported Anatase Photocatalyst. (2015, January 23). Molecules, 20(2), 1989-2001. Retrieved from [Link]
-
Efficient Schiff base ligand for selective Cd(II) and Pb(II) removal from water. (2025, June 27). Scientific Reports. Retrieved from [Link]
-
Green Imine Synthesis from Amines using Transition Metal and Micellar Catalysis. (2023, November 23). Organic & Biomolecular Chemistry, 22(2). Retrieved from [Link]
-
Catalytic Methods for Imine Synthesis. (2013, September 1). Semantic Scholar. Retrieved from [Link]
-
Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. (n.d.). Green Chemistry Letters and Reviews, 5(2), 169-174. Retrieved from [Link]
-
Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. (2021, July 19). Crystal Growth & Design, 21(8), 4596-4605. Retrieved from [Link]
-
Removal of Some Heavy Metals from Polluted Water Using New Schiff Base for Polyacrylamide with Zeolite Nanocomposites. (2024, September 1). Baghdad Science Journal, 21(9), 2838-2852. Retrieved from [Link]
-
Conditions for imine formation. (2018, December 4). Chemistry Stack Exchange. Retrieved from [Link]
-
Super Brønsted acid catalysis. (n.d.). Chemical Communications. Retrieved from [Link]
-
A diversity of recently reported methodology for asymmetric imine reduction. (2020, September 3). Organic & Biomolecular Chemistry, 18(38), 7487-7503. Retrieved from [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2012, June 14). Molecules, 17(6), 7047-7057. Retrieved from [Link]
-
Brønsted Acid Catalysis—Structural Preferences and Mobility in Imine/Phosphoric Acid Complexes. (2016, November 10). Journal of the American Chemical Society, 138(49), 15935-15942. Retrieved from [Link]
-
Brønsted Acid Catalysis. (n.d.). MPI für Kohlenforschung. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization and Redox Reactivity of Some Transition Metal Complexes With Salicylaldimines Bearing 2,6-di-phenylphenol. (2004, January). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(1-2), 31-39. Retrieved from [Link]
-
01.05 Brønsted Base Catalysis. (2019, August 6). YouTube. Retrieved from [Link]
-
01.04 Brønsted Acid Catalysis. (2019, August 4). YouTube. Retrieved from [Link]
-
Brønsted Acid-Catalyzed Transfer Hydrogenation of Imines and Alkenes Using Cyclohexa-1,4-dienes as Dihydrogen Surrogates. (2016, May 11). Organic Letters, 18(10), 2467-2470. Retrieved from [Link]
-
Metal–organic framework. (n.d.). In Wikipedia. Retrieved from [Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. (2015, July 14). Organic Letters, 17(14), 3454-3457. Retrieved from [Link]
-
Schiff base reaction by using different derivatives of aniline and benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). ResearchGate. Retrieved from [Link]
-
A general high-yield route to bis(salicylaldimine) zinc(II) complexes: application to the synthesis of pyridine-modified salen-type zinc(II) complexes. (2001, June 18). Inorganica Chimica Acta, 321(1-2), 155-162. Retrieved from [Link]
-
Self-assembled synthesis, characterization and antimicrobial activity of zinc(II) salicylaldimine complexes. (2025, August 6). ResearchGate. Retrieved from [Link]
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Validation & Comparative
13C NMR Profiling of Ortho-Silyl Phenols: Spectral Characteristics & Structural Insights
The following guide provides an in-depth technical analysis of 13C NMR spectral data for ortho-silyl substituted phenols , designed for researchers in organometallic synthesis and drug discovery.
Executive Summary
The incorporation of silyl groups (e.g., trimethylsilyl, TMS) at the ortho position of phenols is a critical strategy in medicinal chemistry to modulate lipophilicity (
This guide objectively compares the 13C NMR signatures of ortho-silyl phenols against their para-isomers and non-silylated precursors, providing validated spectral data and acquisition protocols to ensure structural certainty.
Mechanistic Insight: The Silicon Effect
Understanding the causal link between the silyl substituent and chemical shift (
Electronic & Steric Drivers
-
Inductive Effect (
): Silicon is more electropositive ( ) than Carbon ( ). This donates electron density to the aromatic ring, generally causing shielding (upfield shift) of the attached carbon ( ). -
Resonance Effect: Unlike alkyl groups, silicon can accept electron density from the oxygen lone pair via
or hyperconjugation, subtly modulating the acidity and the chemical shift of the phenolic carbon ( ). -
Steric Compression (The "Gamma Effect"): In ortho-substituted isomers, the bulky TMS group sterically compresses the adjacent phenolic oxygen. This often results in a deshielding (downfield shift) of the
carbons due to van der Waals repulsion, opposing the inductive shielding.
Visualization of Substituent Effects
The following diagram illustrates the competing electronic and steric forces influencing the chemical shifts.
Figure 1: Interplay of electronic donation and steric compression in ortho-silyl phenols.
Comparative Spectral Analysis
Chemical Shift Data ( , ppm)
The table below contrasts the 13C NMR shifts of the parent phenol, the para-silyl isomer (where steric effects are minimized), and the ortho-silyl isomer. Note the distinct shift of the C-Si carbon.
Solvent: CDCl
| Carbon Position | Phenol (Parent) | 4-(TMS) Phenol (Para) | 2-(TMS) Phenol (Ortho) | Interpretation |
| C1 (C-OH) | 155.0 | 156.1 | 160.5 | Ortho isomer shows significant deshielding due to steric compression. |
| C2 (Ortho) | 115.5 | 115.2 | 132.8 (C-Si) | The C-Si carbon is quaternary and shifted downfield (~17 ppm) vs C-H. |
| C3 (Meta) | 130.0 | 134.5 | 136.2 | Slight deshielding due to proximity to the silyl group. |
| C4 (Para) | 121.0 | 130.2 (C-Si) | 120.8 | In para-isomer, C-Si appears at ~130 ppm. |
| C5 (Meta) | 130.0 | 134.5 | 121.5 | Unaffected side of the ring remains similar to phenol. |
| C6 (Ortho) | 115.5 | 115.2 | 114.9 | Unsubstituted ortho carbon remains shielded. |
| Si-(CH3)3 | N/A | -0.9 | -0.5 to -1.2 | Typical range for Aryl-TMS methyls. |
Key Diagnostic: The C-Si quaternary carbon typically resonates between 130–135 ppm , a "silent" region in many unsubstituted aromatics. In the ortho-isomer, the C-OH is pushed downfield to ~160 ppm , distinguishing it from the para-isomer (~156 ppm).
Coupling Constants ( , Hz)
Silicon-29 (
| Coupling Type | Bond | Typical Value ( | Notes |
| One-Bond | 60 – 68 Hz | Larger than aliphatic C-Si couplings. | |
| One-Bond | 50 – 52 Hz | Diagnostic for the TMS group itself. | |
| Two-Bond | ~ 2 – 4 Hz | Often unresolved in standard broadband decoupled spectra. |
Experimental Protocol: High-Fidelity Acquisition
Silylated phenols are moisture-sensitive and possess quaternary carbons with long relaxation times (
Optimized Workflow
Follow this protocol to ensure quantitative detection of the quaternary C-Si peak.
Figure 2: Optimized acquisition workflow for silylated aromatics.
Step-by-Step Methodology
-
Sample Prep: Dissolve ~30-50 mg of the silyl phenol in 0.6 mL of anhydrous CDCl
.-
Note: Avoid DMSO-d
if possible, as strong H-bonding with the phenol OH can broaden signals and shift the C-OH peak significantly.
-
-
Instrument Setup:
-
Pulse Sequence: Standard proton-decoupled 13C (zgpg30 on Bruker).
-
Relaxation Delay (D1): Increase to 3.0 - 5.0 seconds . The quaternary C-Si carbon has no attached protons to facilitate relaxation (NOE is minimal), making it saturation-prone.
-
-
Referencing: Calibrate the spectrum to the CDCl
triplet at 77.16 ppm . Do not rely solely on the TMS peak (0.00 ppm) if the sample concentration is high, as solvent effects can shift TMS slightly. -
Verification: Look for the
satellites on the TMS methyl signal (~0 ppm) to confirm the presence of the silicon isotope, which serves as an internal quality check for the C-Si aryl bond detection.
References
-
General 13C NMR Shifts of Phenols
-
Doc Brown's Chemistry. "13C NMR spectrum of phenol." Link
-
-
Silyl-Phenol Synthesis & Characterization
-
RSC Advances. "Synthesis and characterization of silylated phenol derivatives." Link
-
-
Coupling Constants in Aryl Silanes
-
Reich, H. J. "WinPLT NMR Coupling Constants Data." University of Wisconsin. Link
-
-
NMR Solvent Impurities & Standards
-
Silicon-29 NMR & Coupling
Sources
A Comparative Guide to Silyl vs. Tert-butyl Phenoxy-Imine Ligands in Olefin Polymerization Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of olefin polymerization, the design of catalyst systems is paramount to controlling polymer properties. Phenoxy-imine ligands have emerged as a versatile class of ancillary ligands for early transition metal catalysts, offering a high degree of tunability. Among the various modifications to the phenoxy ring, the introduction of bulky substituents at the ortho position has been a key strategy to influence catalytic activity and selectivity. This guide provides an in-depth comparison of two commonly employed bulky substituents: silyl and tert-butyl groups.
Introduction: The Significance of Steric Hindrance in Catalysis
Phenoxy-imine-based catalysts, often referred to as FI catalysts, have garnered significant attention due to their ability to produce a wide range of polyolefins with diverse microstructures.[1][2] The steric and electronic properties of the substituents on the phenoxy and imine moieties play a crucial role in determining the catalyst's behavior, including its activity, stability, and the properties of the resulting polymer, such as molecular weight, tacticity, and comonomer incorporation.[1][3]
Bulky groups, such as tert-butyl and various silyl groups, positioned ortho to the phenoxy oxygen, can create a sterically hindered environment around the metal center. This steric bulk can influence the coordination of the monomer, the rate of chain propagation and termination, and the stereoselectivity of the polymerization process.[3] While both silyl and tert-butyl groups are sterically demanding, they possess distinct electronic and conformational characteristics that can lead to significant differences in catalytic performance.
This guide will delve into a comparative analysis of silyl- versus tert-butyl-substituted phenoxy-imine ligands, exploring their synthesis, structural features, and, most importantly, their impact on catalytic activity in olefin polymerization. While direct head-to-head comparative studies under identical conditions are limited in the published literature, this guide synthesizes available data to provide valuable insights for catalyst design and development.
Ligand and Complex Synthesis: Building the Catalytic Machinery
The synthesis of phenoxy-imine ligands is typically a straightforward condensation reaction between a substituted salicylaldehyde and a primary amine. The choice of substituents on both precursors allows for a high degree of modularity in ligand design.
Synthesis of a Tert-butyl Substituted Phenoxy-Imine Ligand and its Titanium Complex
A common example is the synthesis of a ligand derived from 3,5-di-tert-butylsalicylaldehyde. The subsequent reaction with a titanium precursor, such as titanium tetrachloride, yields the corresponding bis(phenoxy-imine)titanium dichloride complex.[2]
Experimental Protocol: Synthesis of a Tridentate Phenoxy-imine Ligand (L1) and its Titanium Complex (Ti1) [3]
-
Ligand Synthesis (L1): A solution of the selected amine in ethanol is added dropwise to a stirred solution of the substituted salicylaldehyde in ethanol. The mixture is then refluxed for several hours. Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization.
-
Complex Synthesis (Ti1): To a solution of the ligand L1 (0.2 g, 0.37 mmol) in 20 mL of toluene, a solution of TiCl4 (1.0 mol/L, 0.37 mL, 0.37 mmol) in toluene is added dropwise at 0 °C. The reaction mixture is then warmed to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and recrystallization from toluene/n-hexane yields the pure dark red solid complex.[3]
Caption: General synthesis scheme for phenoxy-imine ligands and their titanium complexes.
Synthesis of Silyl-Substituted Phenoxy-Imine Ligands
The introduction of silyl groups onto the phenoxy ring can be achieved by utilizing silyl-substituted salicylaldehyde precursors. The synthesis of these precursors may involve multi-step procedures, including ortho-lithiation followed by reaction with a suitable silyl chloride.
Structural and Electronic Effects: A Tale of Two Bulky Groups
The primary distinction between silyl and tert-butyl substituents lies in their electronic nature and conformational flexibility.
-
Tert-butyl Group: This group is a pure sigma-donor, providing electron density to the aromatic ring through induction. It is conformationally rigid and exerts a significant and predictable steric hindrance.
-
Silyl Groups (e.g., -SiMe3, -SiPh3): Silyl groups are generally considered to be electropositive and can act as weak sigma-donors. However, the presence of d-orbitals on silicon allows for the possibility of π-backbonding, which can influence the electronic properties of the phenoxy ligand in a more complex manner than the simple inductive effect of a tert-butyl group. Furthermore, the Si-C bonds are longer than C-C bonds, and the rotational barrier around the Ar-Si bond can be lower, leading to different steric profiles compared to the tert-butyl group.
These differences in electronics and sterics can have a profound impact on the geometry of the resulting metal complex and, consequently, its catalytic behavior.
Caption: Key differing properties of tert-butyl and silyl substituents influencing catalysis.
Comparative Catalytic Activity: What the Data Suggests
Table 1: Comparison of Catalytic Behavior in Olefin Polymerization
| Feature | Silyl-Substituted Phenoxy-Imine Catalysts | Tert-butyl-Substituted Phenoxy-Imine Catalysts |
| Polymer Tacticity | Can induce high syndiotacticity in polypropylene. | Can lead to isotactic polypropylene. |
| Catalytic Activity | Generally high activity reported.[1] | High activity is also commonly observed.[2] |
| Polymer Molecular Weight | Can produce high molecular weight polymers. | Also capable of producing high molecular weight polymers.[2] |
| Co-monomer Incorporation | Varies depending on the specific ligand and metal. | Can exhibit good co-monomer incorporation. |
Note: The performance is highly dependent on the specific metal center, co-catalyst, and reaction conditions.
The most striking difference reported is the influence on the stereochemistry of polypropylene. A hafnium-based catalyst with a tert-butyl group ortho to the phenoxy-oxygen produces isotactic polypropylene, whereas a titanium-based catalyst with an ortho-trimethylsilyl group leads to highly syndiotactic polypropylene. This suggests that the subtle differences in the steric and electronic environment created by these two groups can have a dramatic effect on the mechanism of stereocontrol.
The kinetics of ethylene polymerization are known to be sensitive to the structure of the substituent at the imine nitrogen atom and to bulky substituents in the ortho position of the phenoxy group.[3] For instance, in a study on dendritic salicylaldehyde imide titanium catalysts, increased steric hindrance from tert-butyl groups led to higher catalytic activity and product molecular weight in ethylene polymerization.[2] While this does not provide a direct comparison to silyl groups, it underscores the significant role of steric bulk in enhancing catalytic performance.
Mechanistic Insights: Unraveling the "Why"
The observed differences in catalytic behavior can be attributed to how the silyl and tert-butyl groups influence the key steps of the polymerization mechanism, including monomer coordination, insertion, and chain termination.
Computational studies, particularly Density Functional Theory (DFT), have been employed to understand the electronic and steric effects of substituents in phenoxy-imine catalysts.[4][5] These studies can help to elucidate the transition state geometries for monomer insertion and provide insights into the energy barriers associated with different reaction pathways.
The differing stereochemical outcomes in propylene polymerization strongly suggest that the shape of the active site, dictated by the ligand substituent, plays a critical role in controlling the orientation of the incoming monomer and the growing polymer chain. The more flexible nature of the silyl group compared to the rigid tert-butyl group may allow for different conformational arrangements of the ligand, leading to different stereocontrol mechanisms.
Caption: A simplified workflow of the olefin polymerization catalytic cycle.
Conclusion and Future Outlook
Both silyl and tert-butyl substituents have proven to be effective in creating sterically hindered environments around the metal center in phenoxy-imine catalysts, leading to high activity in olefin polymerization. The choice between these two groups can have a profound impact on the properties of the resulting polymer, particularly its stereochemistry.
The tert-butyl group offers a robust and predictable steric presence, while the silyl group provides a more nuanced control over the catalyst's electronic and steric properties. The ability of silyl-substituted ligands to induce syndiotacticity in polypropylene highlights the potential for fine-tuning catalyst performance through more subtle electronic and conformational effects.
To fully elucidate the comparative advantages of silyl versus tert-butyl phenoxy-imine ligands, further research is needed. Specifically, direct, side-by-side comparative studies of their catalytic activity and detailed mechanistic investigations using both experimental and computational methods would be invaluable to the field. Such studies will undoubtedly pave the way for the rational design of next-generation catalysts for the production of advanced polyolefin materials.
References
- Ivancheva, N. I., Badaev, V. K., Ivanchev, S. S., & Tolstikov, G. A. (2007). Ethylene polymerization on titanium phenoxyimine complexes with different structures.
- Nakayama, Y., Yasuda, H., & Fujita, T. (2003).
- Tian, J., & Coates, G. W. (2001). Development of a new generation of catalysts for stereospecific olefin polymerization: a novel and highly active C2-symmetric zirconium complex.
- Wang, W., Gao, H., & Feng, Z. (2021). Synthesis and ethylene polymerization reaction of dendritic titanium catalysts. Journal of Nanoscience and Nanotechnology, 21(1), 489-495.
- Cui, D., Nishiura, M., & Hou, Z. (2005). Living copolymerization of ethylene with norbornene catalyzed by a half-sandwich scandium complex. Macromolecules, 38(11), 4089-4092.
- Britovsek, G. J., Gibson, V. C., & Wass, D. F. (1999). The search for new-generation olefin polymerization catalysts: life beyond metallocenes.
- Mitani, M., Furuyama, R., Mohri, J. I., Saito, J., Ishii, S. I., Terao, H., ... & Fujita, T. (2002). Syndiospecific living propylene polymerization catalyzed by titanium complexes having fluorine-containing phenoxy-imine chelate ligands. Journal of the American Chemical Society, 124(13), 3327-3336.
- Saito, J., Mitani, M., Mohri, J. I., Ishii, S. I., Yoshida, Y., Matsugi, T., ... & Fujita, T. (2001).
- Talsi, E. P., Babushkin, D. E., & Bryliakov, K. P. (2005). 1H and 13C NMR spectroscopic study of the reactions of zirconocene dichlorides with methylaluminoxane. Journal of Organometallic Chemistry, 690(14), 3365-3371.
- Gibson, V. C., & Spitzmesser, S. K. (2003). Advances in non-metallocene olefin polymerization catalysis. Chemical Reviews, 103(1), 283-316.
- Chen, E. Y. X., & Marks, T. J. (2000). Cocatalysts for metal-catalyzed olefin polymerization: activators, activation pathways, and structure-activity relationships. Chemical Reviews, 100(4), 1391-1434.
- Resconi, L., Cavallo, L., Fait, A., & Piemontesi, F. (2000). Selectivity in propene polymerization with metallocene catalysts. Chemical Reviews, 100(4), 1253-1346.
- Talarico, G., & Cavallo, L. (2010). DFT analysis of the electronic and steric effects on the stereoselectivity of propene polymerization catalyzed by ansa-zirconocenes. Organometallics, 29(17), 3749-3756.
- Busico, V., & Cipullo, R. (2001). Microstructure of polypropylene. Progress in Polymer Science, 26(4), 443-533.
- Kaynar, C., & Tanak, H. (2019). Crystal structure and DFT computational studies of (E)-2, 4-di-tert-butyl-6-{[3-(trifluoromethyl) benzyl] iminomethyl} phenol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and ethylene polymerization reaction of dendritic titanium catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal-Robust Phenoxyimine Titanium Catalysts Bearing Bulky Sidearms for High Temperature Ethylene Homo-/Co- Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and DFT computational studies of (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
Comparative IR Spectroscopy Guide: O-H Stretching Analysis of Silyl-Phenols
Executive Summary
Objective: This guide provides a technical comparison of the infrared (IR) spectroscopic characteristics of silyl-substituted phenols (specifically 2,6-bis(trimethylsilyl)phenol) against alkyl-substituted analogs (2,6-di-tert-butylphenol) and unsubstituted phenol.
Significance: In drug discovery, bioisosteres like trimethylsilyl (TMS) groups are increasingly used to replace tert-butyl groups to modulate lipophilicity and metabolic stability. However, the unique electronic properties of silicon (
Theoretical Framework
The Physics of O-H Stretching
The vibrational frequency of the O-H bond is governed by Hooke’s Law, approximated as:
-
Free O-H: Exists in a non-interacting state, typically appearing as a sharp band between 3600–3650 cm⁻¹ .
-
H-Bonded O-H: Hydrogen bonding weakens the O-H bond (lowering
), causing a Red Shift to lower frequencies (3200–3500 cm⁻¹ ) and significant broadening due to a distribution of bond lengths.
The "Cryptophenol" Effect (Steric Shielding)
Bulky substituents at the ortho (2,6) positions create a steric barrier that physically prevents the phenolic hydroxyl group from approaching other electronegative atoms.
-
Alkyl Shielding: 2,6-di-tert-butylphenol is the classic "cryptophenol." The bulky t-butyl groups lock the O-H in a free state, even in concentrated solutions.
-
Silyl Shielding: The trimethylsilyl (TMS) group is larger than the t-butyl group (C-Si bond length ~1.87 Å vs C-C ~1.54 Å). This offers enhanced steric protection but introduces electronic differences due to silicon's electropositivity relative to carbon.
Comparative Analysis: Spectral Signatures
The following table contrasts the vibrational characteristics of the three distinct phenolic classes in a non-polar solvent (e.g., CCl₄ or Hexane).
| Compound Class | Representative Structure | Band Shape | Structural Interpretation | |
| Unsubstituted | Phenol | 3610 (Free)3300–3500 (Bonded) | Sharp (dilute)Broad (conc.)[1][2] | Unhindered. Forms intermolecular H-bonds readily. Frequency is highly concentration-dependent. |
| Alkyl-Shielded | 2,6-Di-tert-butylphenol | 3650 | Very Sharp | Steric Lock. The bulky t-butyl groups prevent intermolecular H-bonding. The peak remains sharp even at high concentrations. |
| Silyl-Shielded | 2,6-Bis(trimethylsilyl)phenol | 3630–3640 | Sharp | Electronic Modulation. Similar steric shielding to t-butyl, but the frequency is often slightly red-shifted vs. alkyl due to the electronic effect of Si on the ring acidity. |
Key Insight: While both alkyl and silyl groups prevent the broad H-bonded band, the silyl-phenol often exhibits a
slightly lower than the alkyl analog. This is attributed to the increased acidity of silyl-phenols (Si stabilizes the phenoxide anion via polarizability), which slightly weakens the O-H bond relative to the alkyl counterpart.
Experimental Protocol: The Dilution Study
To definitively distinguish between Intramolecular (internal) and Intermolecular (external) hydrogen bonding, a dilution study is the gold standard.
Methodology
Reagents:
-
Analyte: Silyl-phenol sample (dried).
-
Solvent: Carbon Tetrachloride (CCl₄) or Carbon Disulfide (CS₂). Note: Solvents must be strictly anhydrous; water creates competing O-H signals.
Workflow:
-
Preparation: Prepare a stock solution at 1.0 M (High Concentration).
-
Acquisition (Scan 1): Record IR spectrum. Look for broad bands (3300-3500 cm⁻¹).[2]
-
Dilution: Serially dilute to 0.1 M , 0.01 M , and 0.001 M .
-
Acquisition (Scans 2-4): Record spectra at each step. Increase path length (cell thickness) as concentration decreases to maintain signal-to-noise ratio.
Data Interpretation Logic
-
Scenario A (Intermolecular): As concentration decreases, the broad band at 3400 cm⁻¹ disappears and a sharp peak at ~3600 cm⁻¹ grows.
-
Scenario B (Steric Shield / Intramolecular): The spectrum remains unchanged regardless of dilution.
Visualization of Workflows
Experimental Logic Flow
The following diagram outlines the decision process for characterizing the silyl-phenol.
Caption: Decision tree for interpreting O-H stretching behavior in silyl-phenols via dilution studies.
Steric vs. Electronic Influence
This diagram illustrates the competing factors affecting the vibrational frequency.
Caption: Mechanistic pathways by which silyl groups influence the O-H stretching frequency.
References
-
LibreTexts Chemistry. (2024). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). 2,6-Di-tert-butylphenol Compound Summary. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared Spectrum of Phenol. Retrieved from [Link]
Sources
- 1. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Safety Operating Guide
2-Isopropyl-6-(trimethylsilyl)phenol proper disposal procedures
[3][4]
References & Regulatory Grounding
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3][4] National Academies Press, 2011.[4] (Defines protocols for corrosive and toxic waste management).
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). 29 CFR 1910.1000.
-
PubChem. Compound Summary: 2-Isopropylphenol (Parent Compound Analog).[5] National Library of Medicine. (Used for toxicological interpolation where specific derivative data is absent).
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Isopropylphenol.[6][7] (Provides baseline H-codes: H314 Causes severe skin burns, H302 Harmful if swallowed).[2]
Sources
- 1. ehs.berkeley.edu [ehs.berkeley.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. reed.edu [reed.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. 2-Isopropyl-6-propylphenol | C12H18O | CID 3058154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
